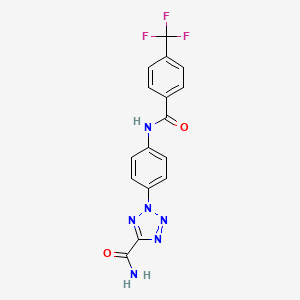

2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(4-(Trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a phenyl group substituted with a trifluoromethylbenzamido moiety.

Properties

IUPAC Name |

2-[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N6O2/c17-16(18,19)10-3-1-9(2-4-10)15(27)21-11-5-7-12(8-6-11)25-23-14(13(20)26)22-24-25/h1-8H,(H2,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISELSTWAEZXPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

-

Formation of the Benzamido Intermediate: : The initial step involves the reaction of 4-(trifluoromethyl)benzoic acid with an amine to form the corresponding benzamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Introduction of the Tetrazole Ring: : The benzamido intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring. This step typically requires heating under reflux conditions.

-

Formation of the Final Compound: : The final step involves the reaction of the tetrazole intermediate with a carboxylic acid derivative to form the carboxamide group. This step may involve the use of activating agents such as carbonyldiimidazole (CDI) or other coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Pyrimidine-Based Analogues

Compounds 4c–4f from share structural motifs such as benzamido groups and trifluoromethyl substituents but replace the tetrazole ring with a pyrimidine core. Key differences include:

- Heterocyclic Core : Pyrimidine (6-membered ring with two nitrogen atoms) vs. tetrazole (5-membered ring with four nitrogen atoms). Tetrazoles exhibit higher acidity (pKa ~4.5–5.5) compared to pyrimidines, influencing solubility and binding interactions .

- Substituent Effects : Fluorinated benzamido groups in 4c–4e enhance hydrogen bonding and dipole interactions, while the trifluoromethyl group in the target compound increases steric bulk and lipophilicity .

- Physical Properties : Pyrimidine derivatives (4c–4e ) exhibit high melting points (>250°C), likely due to strong intermolecular hydrogen bonding. Tetrazole derivatives may have lower melting points but comparable thermal stability .

Table 1: Comparison of Pyrimidine and Tetrazole Derivatives

*Calculated based on molecular formula C₁₆H₁₁F₃N₆O₂.

Comparison with Other Tetrazole Derivatives

a) 2-(4-(1-Naphthamido)phenyl)-2H-tetrazole-5-carboxamide ()

- Structural Difference : Replaces trifluoromethylbenzamido with naphthamido.

- The trifluoromethyl group in the target compound offers better metabolic stability due to its electron-withdrawing nature .

b) N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide ()

- Structural Difference : Substitutes the benzamido phenyl group with a chloro-hydroxyphenyl moiety.

- Impact: The hydroxyl group introduces hydrogen bonding capacity, which may improve target binding but reduce blood-brain barrier penetration compared to the target compound’s non-polar trifluoromethyl group .

Table 2: Tetrazole Derivatives with Varied Substituents

Comparison with Triazole and Thiazole Derivatives

- 1,2,4-Triazoles () : Exhibit tautomerism (thione-thiol equilibrium), affecting reactivity and binding modes. Tetrazoles lack this tautomerism but offer greater nitrogen content for hydrogen bonding .

- Thiazoles () : Contain sulfur instead of nitrogen, influencing electronic properties. Thiazoles are less acidic (pKa ~2.5) compared to tetrazoles, impacting solubility and ionization under physiological conditions .

Biological Activity

The compound 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic molecule characterized by its unique structural features, including a tetrazole ring and a trifluoromethyl group. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₆F₃N₅O

- Molecular Weight : Approximately 393.34 g/mol

- Structural Features :

- Tetrazole Ring : Known for pharmacological activity.

- Trifluoromethyl Group : Enhances lipophilicity and biological membrane penetration.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Benzamido Intermediate : Reaction of 2-(trifluoromethyl)benzoic acid with an amine.

- Tetrazole Ring Formation : Reaction with sodium azide and a catalyst.

- Final Modifications : Dimethylation of the amine group to yield the target compound.

The biological activity of 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the benzamido and tetrazole groups interact with enzymes and receptors, modulating various biochemical pathways.

Antimicrobial Activity

Compounds containing trifluoromethyl groups are known for significant antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activities, warranting further biological evaluation.

Anticancer Potential

Research indicates that tetrazole-containing compounds often demonstrate anticancer properties. The structural components of this compound suggest potential cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : In vitro assays have shown promising results against breast cancer (MCF-7) and other cancer cell lines, indicating an IC₅₀ in the low micromolar range .

Case Studies and Research Findings

- Study on Tetrazole Derivatives : A study evaluated various tetrazole derivatives, including those with trifluoromethyl substitutions, showing enhanced potency against specific cancer cell lines compared to non-substituted analogs .

- Molecular Docking Studies : In silico docking studies revealed that the trifluoromethyl group forms significant interactions with enzyme targets, enhancing the biological activity of related compounds .

- Structure-Activity Relationship (SAR) : SAR analyses indicate that modifications in the phenyl ring significantly affect cytotoxicity, suggesting that the presence of electronegative groups like fluorine is crucial for activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)benzamide | Simple benzamide structure | Moderate antimicrobial activity |

| 3-(Trifluoromethyl)benzamide | Similar amide structure | Enhanced enzyme inhibition |

| N,N-dimethyl-2H-tetrazole | Incorporates dimethyl substitution | Potential anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.